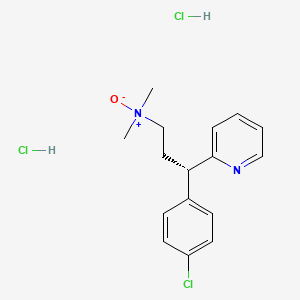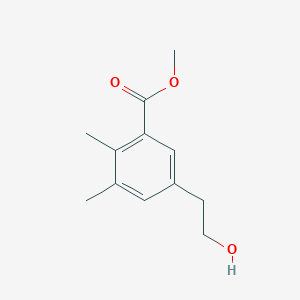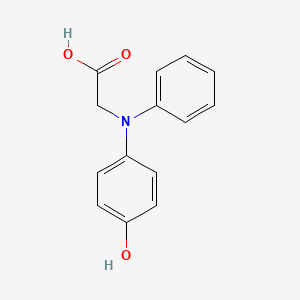
N-(4-Hydroxyphenyl)-N-phenylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Hydroxyphenyl)-N-phenylglycine is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of both hydroxyphenyl and phenyl groups attached to a glycine moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine typically involves the reaction of 4-hydroxyaniline with glycine derivatives under specific conditions. One common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the hydroxyphenyl group and the glycine moiety . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions
N-(4-Hydroxyphenyl)-N-phenylglycine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
N-(4-Hydroxyphenyl)-N-phenylglycine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of N-(4-Hydroxyphenyl)-N-phenylglycine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, which contribute to its biological activity. Additionally, the phenyl group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
類似化合物との比較
Similar Compounds
N-(4-Hydroxyphenyl)retinamide: Known for its anticancer properties and ability to induce apoptosis in cancer cells.
N-(4-Hydroxyphenyl)acetamide:
Uniqueness
N-(4-Hydroxyphenyl)-N-phenylglycine is unique due to its dual functional groups, which allow it to participate in a broader range of chemical reactions compared to its analogs. Its structure also provides a balance between hydrophilicity and lipophilicity, making it versatile for various applications in chemistry, biology, and medicine .
特性
分子式 |
C14H13NO3 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC名 |
2-(N-(4-hydroxyphenyl)anilino)acetic acid |
InChI |
InChI=1S/C14H13NO3/c16-13-8-6-12(7-9-13)15(10-14(17)18)11-4-2-1-3-5-11/h1-9,16H,10H2,(H,17,18) |
InChIキー |
XTQZWIYPBKRHGH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(CC(=O)O)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



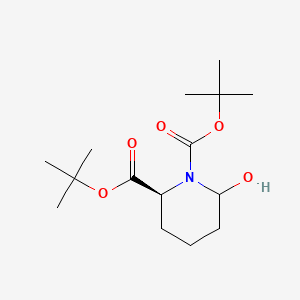
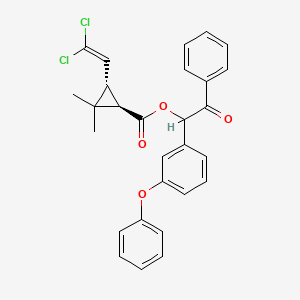
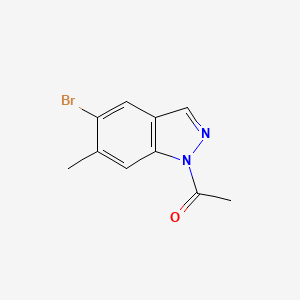
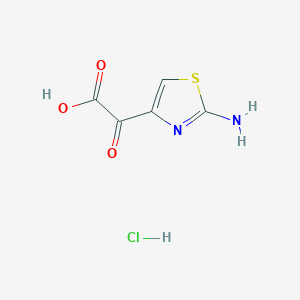
![4,5-Dihydrobenzo[d]thiazol-2-amine](/img/structure/B13850092.png)
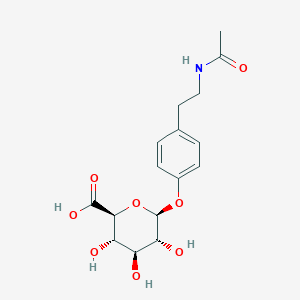
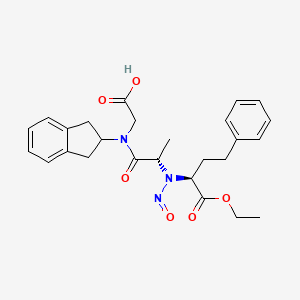
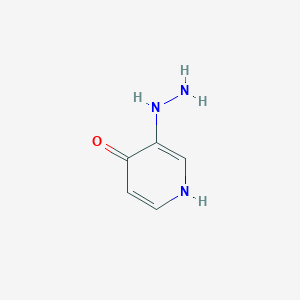
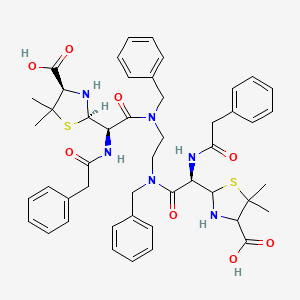
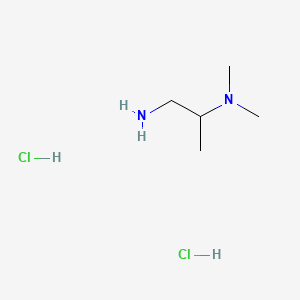
![[(3S,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B13850127.png)
